![molecular formula C12H19ClN2O B14740504 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol CAS No. 5396-82-7](/img/structure/B14740504.png)
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, an amino group, and a propylamino group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with propylamine, followed by the addition of propylene oxide. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce different amines or alcohols.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[(4-Bromophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Fluorophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Methylphenyl)amino]-3-(propylamino)propan-2-ol
Uniqueness: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
5396-82-7 |
|---|---|
Formule moléculaire |
C12H19ClN2O |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
1-(4-chloroanilino)-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C12H19ClN2O/c1-2-7-14-8-12(16)9-15-11-5-3-10(13)4-6-11/h3-6,12,14-16H,2,7-9H2,1H3 |
Clé InChI |
CDHQJUOWVCOCSW-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(CNC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


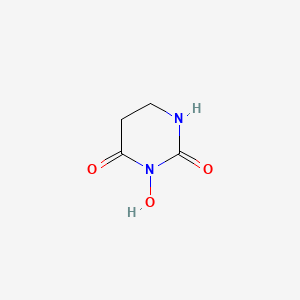

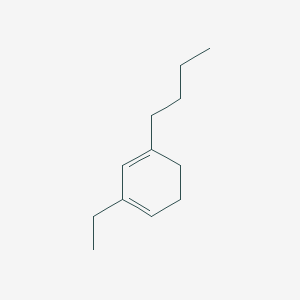


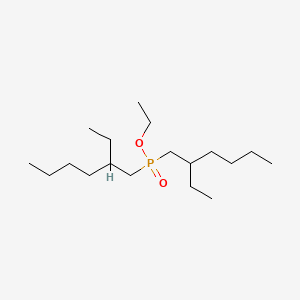
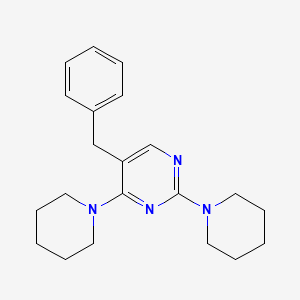



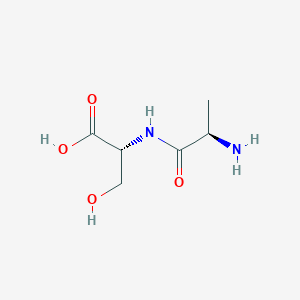
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
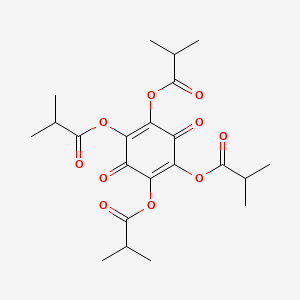
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
